terbium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Terbium is a chemical element with the symbol Tb and atomic number 65. It is a rare-earth metal belonging to the lanthanide series of the periodic table. This compound is a moderately hard, silvery-white metal that is stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria . This compound is one of the least abundant of the rare earths, with an abundance in Earth’s crust similar to that of thallium .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Terbium can be prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal . Additionally, this compound-155 can be produced via the 155 Gd (p,n) 155 Tb and 156 Gd (p,2n) 155 Tb nuclear reactions using a cyclotron .

Industrial Production Methods: Commercial production of this compound involves solvent-solvent extraction and ion-exchange techniques . This compound is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays .

Analyse Des Réactions Chimiques

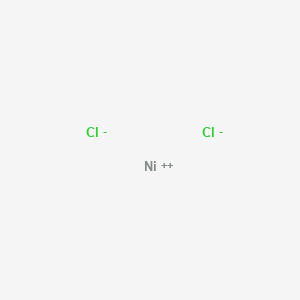

Types of Reactions: Terbium undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with halogens to form this compound (III) halides, such as this compound (III) fluoride (TbF3), this compound (III) chloride (TbCl3), this compound (III) bromide (TbBr3), and this compound (III) iodide (TbI3) . This compound also reacts with water to form this compound hydroxide .

Common Reagents and Conditions:

Oxidation: this compound reacts with oxygen to form this compound (III, IV) oxide (Tb4O7).

Reduction: this compound (III, IV) oxide can be reduced with hydrogen to form this compound (III) oxide (Tb2O3).

Substitution: this compound reacts with acids to form this compound salts, such as this compound nitrate (Tb(NO3)3).

Major Products:

- This compound (III) fluoride (TbF3)

- This compound (III) chloride (TbCl3)

- This compound (III) bromide (TbBr3)

- This compound (III) iodide (TbI3)

- This compound (III, IV) oxide (Tb4O7)

- This compound (III) oxide (Tb2O3)

- This compound nitrate (Tb(NO3)3)

Applications De Recherche Scientifique

Terbium has a wide range of scientific research applications:

Biology and Medicine: this compound-161 is used in nuclear medicine for imaging and therapeutic purposes. This compound-based nanoparticles are also explored for advanced drug delivery systems.

Industry: this compound is used in low-energy lightbulbs and mercury lamps to improve the safety of medical X-rays by allowing the same quality image to be produced with a much shorter exposure time.

Mécanisme D'action

Terbium is compared with other lanthanides such as cerium, dysprosium, and europium:

Cerium (Ce): Both this compound and cerium can exist in +3 and +4 oxidation states.

Dysprosium (Dy): this compound and dysprosium are used together in the magnetostrictive alloy Terfenol-D.

Europium (Eu): this compound and europium are used in phosphors for their luminescent properties.

Uniqueness: this compound’s unique properties include its strong paramagnetism, green luminescence, and its use in advanced medical imaging and therapeutic applications .

Comparaison Avec Des Composés Similaires

- Cerium (Ce)

- Dysprosium (Dy)

- Europium (Eu)

- Gadolinium (Gd)

Terbium’s versatility and unique properties make it a valuable element in various scientific and industrial applications.

Propriétés

Numéro CAS |

8007-69-0 |

|---|---|

Formule moléculaire |

Tb69 |

Poids moléculaire |

10965.849 g/mol |

Nom IUPAC |

terbium |

InChI |

InChI=1S/69Tb |

Clé InChI |

LFOGACWASPURPK-UHFFFAOYSA-N |

SMILES canonique |

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chromen-4-one](/img/structure/B12509095.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12509120.png)

![1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate](/img/structure/B12509122.png)

![(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate](/img/structure/B12509135.png)

![6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12509146.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid](/img/structure/B12509152.png)

![2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12509167.png)